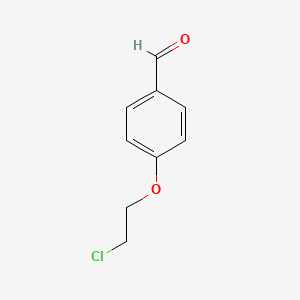

4-(2-Chloroethoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-chloroethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHHMVNKQWECIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30969474 | |

| Record name | 4-(2-Chloroethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54373-15-8 | |

| Record name | 4-(2-Chloroethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54373-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(2-Chloroethoxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054373158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Chloroethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(2-Chloroethoxy)benzaldehyde CAS number and properties

An In-depth Technical Guide to 4-(2-Chloroethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 54373-15-8), a bifunctional organic compound of significant interest in chemical synthesis and pharmaceutical research. The document details its chemical and physical properties, spectroscopic data, a detailed synthesis protocol, and key applications, with a particular focus on its role as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is an aromatic aldehyde featuring a chloroethoxy group at the para position. This substitution pattern provides two distinct reactive sites: the aldehyde for transformations such as reductive amination or condensation reactions, and the chloroalkyl group for nucleophilic substitution.[1] Its physical state at room temperature is typically an off-white to light yellow solid.[2]

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 54373-15-8 | [3][4] |

| Molecular Formula | C₉H₉ClO₂ | [3][4] |

| Molecular Weight | 184.62 g/mol | |

| IUPAC Name | This compound | [3] |

| Appearance | Off-white to light yellow solid | [2] |

| Melting Point | 25-30 °C | [2] |

| Boiling Point | 138-142 °C (at 2 Torr) | [2] |

| Solubility | Expected to be soluble in common organic solvents (DCM, Ethyl Acetate, Acetone) and poorly soluble in water. | [5][6] |

Spectroscopic Data

The structural features of this compound can be confirmed using standard spectroscopic techniques. The following table summarizes the expected characteristic signals.

Table 2: Spectroscopic Data Summary

| Technique | Characteristic Signals / Peaks |

| ¹H NMR | (Predicted, based on similar structures[7])- Aldehyde proton (s, 1H): ~9.9 ppm- Aromatic protons (m, 4H): Two doublets between ~7.0-7.9 ppm- Methylene protons (-OCH₂-): Triplet at ~4.3 ppm- Methylene protons (-CH₂Cl): Triplet at ~3.9 ppm |

| ¹³C NMR | (Predicted)- Carbonyl carbon: ~191 ppm- Aromatic carbons: ~164, 132, 130, 115 ppm- Methylene carbon (-OCH₂-): ~68 ppm- Methylene carbon (-CH₂Cl): ~41 ppm |

| IR Spectroscopy | - Strong C=O stretch (aromatic aldehyde): ~1705 cm⁻¹[1]- C-O-C (ether) stretch: ~1250-1000 cm⁻¹- Aromatic C=C stretches: ~1600, 1500 cm⁻¹- C-Cl stretch: ~800-600 cm⁻¹ |

| Mass Spectrometry | - Molecular Ion (M⁺): m/z 184[8]- Isotopic peak (M+2) at m/z 186 (approx. 1/3 intensity of M⁺) due to ³⁷Cl isotope.- Key Fragments: Loss of CHO, loss of Cl, cleavage of the chloroethoxy side chain. |

Synthesis

The most common and direct route to synthesize this compound is via the Williamson ether synthesis, starting from 4-hydroxybenzaldehyde and an appropriate 2-chloroethylating agent.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

Reaction Scheme: 4-Hydroxybenzaldehyde + 1-Bromo-2-chloroethane → this compound

Materials:

-

4-hydroxybenzaldehyde

-

1-bromo-2-chloroethane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and DMF to create a ~0.5 M solution.

-

Add 1-bromo-2-chloroethane (1.2 eq) to the stirring mixture.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure this compound.

References

- 1. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]

- 2. This compound | 54373-15-8 [m.chemicalbook.com]

- 3. This compound | C9H9ClO2 | CID 143156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 4-Ethoxybenzaldehyde NMR – All About Drugs [allfordrugs.com]

- 8. Buy this compound | 54373-15-8 [smolecule.com]

4-(2-Chloroethoxy)benzaldehyde synthesis from 4-hydroxybenzaldehyde

An In-depth Technical Guide to the Synthesis of 4-(2-Chloroethoxy)benzaldehyde from 4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable bifunctional organic compound widely utilized as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring both a reactive aldehyde group and a chloroethoxy moiety, allows for a variety of subsequent chemical transformations. The most direct and common method for its preparation is the Williamson ether synthesis, starting from the readily available 4-hydroxybenzaldehyde.

This guide provides a comprehensive overview of this synthesis, detailing the underlying chemical principles, experimental protocols, and quantitative data to support laboratory and developmental applications.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of this compound from 4-hydroxybenzaldehyde is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

The core steps are:

-

Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a base (e.g., potassium carbonate, sodium hydroxide) to form a more nucleophilic phenoxide ion.[2]

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (such as 1-bromo-2-chloroethane or 1,2-dichloroethane).

-

Displacement: The nucleophilic attack leads to the displacement of a halide leaving group, forming the desired ether linkage and yielding this compound.

The general reaction is shown below:

Caption: General reaction scheme for the synthesis.

Data Presentation: Reaction Parameters

The efficiency of the synthesis is influenced by the choice of base, solvent, alkylating agent, and reaction conditions. The following table summarizes various reported methodologies.

| Alkylating Agent | Base | Solvent | Temperature | Time (h) | Yield | Notes |

| Bromoalkane | Potassium Carbonate (K₂CO₃) | Ethanol | Reflux | 24 | - | General procedure for 4-alkoxy benzaldehydes.[3] |

| 1,2-Dibromoethane | Potassium Carbonate (K₂CO₃) | Acetone | Reflux | 48 | - | A large excess (10 mol) of the alkylating agent was used.[4] |

| 1-Bromo-2-chloroethane | Potassium Carbonate (K₂CO₃) | Acetone / DMF | Reflux | 12-24 | >85% | Typical industrial and lab-scale conditions. |

| 1,2-Dichloroethane | Sodium Hydroxide (NaOH) | Water / Toluene | 80-90 °C | 6-12 | >90% | Often employs a phase-transfer catalyst (PTC) like TBAB. |

Detailed Experimental Protocol

This section provides a representative laboratory-scale procedure for the synthesis using potassium carbonate as the base and 1-bromo-2-chloroethane as the alkylating agent.

4.1 Materials and Reagents

-

4-Hydroxybenzaldehyde (1.0 eq)

-

1-Bromo-2-chloroethane (1.2 - 1.5 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 2.5 eq)

-

Acetone or N,N-Dimethylformamide (DMF) (analytical grade)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

4.2 Apparatus

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Büchner funnel and flask for filtration

-

Rotary evaporator

4.3 Procedure

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and the solvent (Acetone or DMF, approx. 5-10 mL per gram of starting material).

-

Addition of Base: Add anhydrous potassium carbonate (2.0-2.5 eq) to the mixture.

-

Addition of Alkylating Agent: Add 1-bromo-2-chloroethane (1.2-1.5 eq) to the suspension.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-hydroxybenzaldehyde spot is no longer visible (typically 12-24 hours).

-

Work-up (Filtration): After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium bromide/chloride) using a Büchner funnel and wash the solid cake with a small amount of acetone.

-

Work-up (Solvent Removal): Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Work-up (Extraction): Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: The crude product, often an off-white to light yellow solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if necessary. The melting point of pure this compound is reported to be in the range of 25-30°C.[5]

Mandatory Visualizations

Caption: Chemical reaction pathway for the synthesis.

Caption: Step-by-step experimental workflow.

Safety and Hazard Considerations

-

4-Hydroxybenzaldehyde: May cause skin and eye irritation.

-

1-Bromo-2-chloroethane: Is toxic and an irritant. Handle in a well-ventilated fume hood and avoid skin contact and inhalation.

-

Potassium Carbonate: Can be irritating upon contact.

-

Organic Solvents (Acetone, DMF, Ethyl Acetate): Are flammable. Ensure all heating is performed using a heating mantle or oil bath, with no open flames nearby.

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory throughout the procedure.

Conclusion

The Williamson ether synthesis provides a robust and high-yielding route to this compound from 4-hydroxybenzaldehyde. The reaction is adaptable to various scales, with common reagents and straightforward purification techniques. Careful selection of the base, solvent, and reaction conditions allows for the efficient production of this important chemical intermediate, which serves as a versatile building block in medicinal and materials chemistry.

References

4-(2-Chloroethoxy)benzaldehyde chemical formula and molecular weight

An In-Depth Technical Guide to 4-(2-Chloroethoxy)benzaldehyde

Core Compound Information

This compound is an organic compound that serves as a valuable building block in various chemical syntheses.[1] It is particularly noted for its utility in proteomics research and as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[2][3][4] This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its role in relevant biological pathways.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Citations |

| Chemical Formula | C₉H₉ClO₂ | [2][3][4][5] |

| Molecular Weight | 184.62 g/mol | [3][4][5][6] |

| CAS Number | 54373-15-8 | [2][3][5] |

| Appearance | Off-white to light yellow solid | |

| Purity | Typically ≥97% | [3] |

| Storage Conditions | Room temperature, under inert atmosphere | [3][6] |

Experimental Protocols

Representative Synthesis of this compound

The synthesis of this compound can be achieved through the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with 1-bromo-2-chloroethane. The following protocol is a representative method.

Materials:

-

4-hydroxybenzaldehyde

-

1-bromo-2-chloroethane

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and acetone is stirred in a round-bottom flask.

-

1-bromo-2-chloroethane (1.2 eq) is added to the mixture.

-

The reaction mixture is heated to reflux and stirred for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and dichloromethane.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield this compound.

Caption: Representative workflow for the synthesis of this compound.

Biological Significance and Signaling Pathways

While specific signaling pathway data for this compound is not extensively documented, its utility as a PROTAC linker and the known activities of benzaldehyde derivatives provide insight into its potential biological roles.

Role in Proteolysis Targeting Chimeras (PROTACs)

This compound is utilized as a linker in the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The logical relationship in a PROTAC system is illustrated below.

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

Potential Modulation of MAPK Signaling Pathway

Benzaldehyde derivatives have been shown to exhibit anti-inflammatory effects by suppressing the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7] This pathway is crucial in regulating cellular processes such as inflammation, proliferation, and survival. While not directly demonstrated for this compound, it represents a plausible mechanism of action for its biological activity.

The MAPK signaling cascade involves a series of protein phosphorylations.

Caption: Simplified MAPK signaling pathway and the potential inhibitory role of benzaldehyde derivatives.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. Buy this compound | 54373-15-8 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound | C9H9ClO2 | CID 143156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 54373-15-8|this compound|BLD Pharm [bldpharm.com]

- 7. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-Chloroethoxy)benzaldehyde

This technical guide provides a comprehensive overview of 4-(2-Chloroethoxy)benzaldehyde, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the compound's nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its key chemical reactions.

Nomenclature

-

IUPAC Name: this compound[1]

-

Synonyms: This compound is also known by several other names, including p-(2-Chloroethoxy)benzaldehyde.[1]

-

CAS Number: 54373-15-8[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₂ | [1][2] |

| Molecular Weight | 184.62 g/mol | [1] |

| Melting Point | 25-30 °C | [3][4] |

| Boiling Point | 138-142 °C at 2 Torr | [3][4] |

| Density | 1.2246 g/cm³ at 25 °C | [3][4] |

| Appearance | Off-white to light yellow solid | [3][4] |

| InChI | InChI=1S/C9H9ClO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,5-6H2 | [1][4] |

| InChIKey | HBHHMVNKQWECIS-UHFFFAOYSA-N | [1] |

Experimental Protocol: Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound, adapted from procedures for analogous etherification reactions of phenols.

Reaction: The synthesis involves the Williamson ether synthesis, where the sodium salt of 4-hydroxybenzaldehyde reacts with 1-bromo-2-chloroethane.

Materials:

-

4-Hydroxybenzaldehyde

-

Sodium hydroxide (NaOH)

-

1-Bromo-2-chloroethane

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzaldehyde in DMF. Add one equivalent of powdered sodium hydroxide to the solution and stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.

-

Alkylation: To the resulting suspension, add 1.1 equivalents of 1-bromo-2-chloroethane dropwise.

-

Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic extracts and wash them sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.

Chemical Reactions and Pathways

This compound is a versatile intermediate that can undergo a variety of chemical transformations. The aldehyde functional group and the chloroethoxy moiety are the primary sites of reactivity.

Reactions of the Aldehyde Group

The aldehyde group can participate in several characteristic reactions:

-

Oxidation: It can be oxidized to the corresponding carboxylic acid, 4-(2-chloroethoxy)benzoic acid.

-

Reduction: Reduction of the aldehyde yields 4-(2-chloroethoxy)benzyl alcohol.

-

Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of cyanohydrins, acetals, and other addition products.

-

Condensation Reactions: It can react with primary amines to form imines (Schiff bases) and with activated methylene compounds in aldol-type condensation reactions.

Reactions of the Chloroethoxy Group

The terminal chlorine atom in the ethoxy chain can be displaced by various nucleophiles through a nucleophilic substitution (SN2) reaction. This allows for the introduction of a wide range of functional groups, making it a key building block for more complex molecules.

Diagrams

Caption: Synthetic workflow for this compound.

Caption: Key reaction pathways of this compound.

References

- 1. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]

- 2. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of 4-(2-Chloroethoxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(2-Chloroethoxy)benzaldehyde, a valuable intermediate in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 54373-15-8[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.89 | s | 1H | -CHO |

| 7.85 | d | 2H | Ar-H (ortho to -CHO) |

| 7.02 | d | 2H | Ar-H (ortho to -O) |

| 4.33 | t | 2H | -OCH₂- |

| 3.88 | t | 2H | -CH₂Cl |

Data sourced from typical values for similar structures and may vary slightly based on solvent and instrument.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 190.7 | C=O (Aldehyde) |

| 163.7 | Ar-C (para to -CHO) |

| 132.1 | Ar-C (ortho to -CHO) |

| 130.0 | Ar-C (ipso) |

| 114.9 | Ar-C (ortho to -O) |

| 68.4 | -OCH₂- |

| 41.5 | -CH₂Cl |

Source: Publicly available spectral data.[1]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3100 | Medium | C-H stretch (aromatic and aliphatic) |

| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde)[3] |

| ~1600, ~1580 | Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~650-750 | Strong | C-Cl stretch |

Source: Vapor Phase IR Spectrum.[1] Characteristic aldehyde and aromatic C=C stretches are observed between 1500–1600 cm⁻¹.[3]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (GC-MS)

| m/z | Relative Intensity | Assignment |

| 184 | ~40% | [M]⁺ (corresponding to ³⁵Cl isotope) |

| 186 | ~13% | [M+2]⁺ (corresponding to ³⁷Cl isotope) |

| 121 | 100% | [M - OCH₂CH₂Cl]⁺ or [C₇H₅O]⁺ |

Source: NIST Mass Spectrometry Data Center.[1] Predicted monoisotopic mass is 184.02911 Da.[4]

Experimental Protocols

The data presented were obtained using standard spectroscopic techniques as outlined below.

NMR Spectroscopy

A sample of this compound was dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of the compound was mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the compound was cast on a salt plate (e.g., NaCl or KBr). The spectrum was recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC. The compound was separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer. Electron ionization (EI) was used to generate charged fragments, which were then separated by their mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound | C9H9ClO2 | CID 143156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. PubChemLite - this compound (C9H9ClO2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Solubility and Stability of 4-(2-Chloroethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Chloroethoxy)benzaldehyde is an aromatic aldehyde of interest in various fields of chemical and pharmaceutical research. Its bifunctional nature, possessing both a reactive aldehyde group and a chloroethoxy moiety, makes it a versatile intermediate for the synthesis of more complex molecules, including potential drug candidates and materials for proteomics research. A thorough understanding of its solubility and stability is paramount for its effective utilization in synthesis, formulation, and biological studies. This guide provides a comprehensive overview of the known physicochemical properties, solubility, and stability of this compound, along with detailed experimental protocols for their determination.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in various solvent systems and under different storage conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉ClO₂ | [1][2] |

| Molecular Weight | 184.62 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | [3][4] |

| Melting Point | 25-30 °C | [3] |

| Boiling Point | 138-142 °C at 2 Torr | [3][4] |

| Density | 1.2246 g/cm³ at 25 °C | [3][4] |

| Storage Temperature | Room temperature, under an inert atmosphere | [3][4] |

Solubility Profile

The presence of the polar carbonyl group and the ether linkage suggests some degree of solubility in polar organic solvents. The aromatic ring and the chlorinated alkyl chain contribute to its nonpolar character, indicating solubility in nonpolar organic solvents as well. Its solubility in water is expected to be low. A summary of the expected solubility is presented in Table 2.

Table 2: Estimated Solubility of this compound

| Solvent | Expected Solubility | Rationale |

| Water | Very low | The hydrophobic benzene ring and chloroethoxy group limit interaction with water molecules.[5][6] |

| Methanol | Soluble | Polar protic solvent, likely to interact with the aldehyde and ether functionalities. |

| Ethanol | Soluble | Similar to methanol, a polar protic solvent. |

| Acetone | Soluble | Polar aprotic solvent, capable of dissolving both polar and nonpolar compounds.[7] |

| Acetonitrile | Soluble | Polar aprotic solvent commonly used for dissolving organic compounds.[8] |

| Dichloromethane | Soluble | A versatile organic solvent capable of dissolving a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |

| Chloroform | Soluble | A relatively nonpolar solvent that can dissolve aromatic compounds.[5][6] |

| Ethyl Acetate | Soluble | A moderately polar solvent.[5][6] |

| Hexane | Sparingly soluble to insoluble | A nonpolar solvent, with limited interaction with the polar functional groups of the molecule.[5] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the quantitative solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringes and syringe filters (0.45 µm)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

-

Analysis:

-

Using UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

-

Generate a calibration curve by plotting absorbance versus concentration.

-

Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution, which represents the solubility.

-

-

Using HPLC:

-

Develop a suitable HPLC method for the quantification of this compound.

-

Prepare a calibration curve by injecting standard solutions of known concentrations.

-

Inject the filtered saturated solution (appropriately diluted if necessary) and determine the concentration from the calibration curve.

-

-

Diagram of Experimental Workflow:

Caption: Workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application. Aromatic aldehydes are known to be susceptible to oxidation, and the presence of a chloroalkoxy group may introduce susceptibility to hydrolysis.

General Stability Considerations

-

Thermal Stability: The compound is a solid at room temperature, suggesting reasonable thermal stability under normal storage conditions. However, at elevated temperatures, decomposition may occur.

-

Oxidative Stability: Like other benzaldehydes, it is prone to oxidation to the corresponding carboxylic acid, 4-(2-chloroethoxy)benzoic acid, especially in the presence of air and light. Storage under an inert atmosphere is recommended.[3][4]

-

Hydrolytic Stability: The ether linkage could be susceptible to hydrolysis under strongly acidic or basic conditions, potentially yielding 4-hydroxybenzaldehyde and 2-chloroethanol. The C-Cl bond might also undergo hydrolysis, particularly at elevated temperatures.

-

Photostability: Aromatic aldehydes can undergo photodegradation upon exposure to UV light.[9] The specific degradation pathways for this compound have not been elucidated but could involve cleavage of the ether bond or reactions at the aldehyde group.

Experimental Protocol for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are performed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods. These studies are typically conducted under more severe conditions than those used for accelerated stability testing.

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Suitable organic solvent (e.g., acetonitrile or methanol)

-

Temperature-controlled oven

-

Photostability chamber with controlled light and UV exposure

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

-

Acidic Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 M HCl.

-

Heat the solution (e.g., at 60 °C) for a defined period (e.g., 24 hours).

-

Neutralize the solution with 0.1 M NaOH before analysis.

-

-

Basic Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 M NaOH.

-

Keep the solution at room temperature or heat gently for a defined period.

-

Neutralize the solution with 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with 3% H₂O₂.

-

Keep the solution at room temperature for a defined period.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in an oven (e.g., 80 °C) for a defined period.

-

Dissolve the stressed solid in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Expose the solid compound or a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Analysis:

-

Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method.

-

Use a PDA detector to check for peak purity and to identify the formation of degradation products.

-

LC-MS can be used to identify the mass of the degradation products to help in their structural elucidation.

-

Calculate the percentage of degradation in each condition.

-

Diagram of Experimental Workflow:

Caption: Workflow for the forced degradation study of this compound.

Potential Degradation Pathways

Based on the chemical structure and the known reactivity of benzaldehydes and chloroalkanes, several potential degradation pathways can be proposed. These pathways are important for identifying potential impurities that may arise during storage or in a formulation.

Caption: Potential degradation pathways of this compound.

Conclusion

This compound is a valuable chemical intermediate with potential applications in drug development and proteomics. While detailed quantitative data on its solubility and stability are not extensively documented, this guide provides a framework for its characterization based on its physicochemical properties and the behavior of analogous compounds. The provided experimental protocols for solubility determination and forced degradation studies offer a systematic approach for researchers to generate the necessary data for their specific applications. A thorough understanding and experimental validation of the solubility and stability of this compound are crucial for ensuring the reliability and reproducibility of research and development outcomes.

References

- 1. This compound | C9H9ClO2 | CID 143156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 54373-15-8 [m.chemicalbook.com]

- 4. This compound CAS#: 54373-15-8 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Benzaldehyde-DNPH solution certified reference material, 100ug/mL acetonitrile as the aldehyde, ampule 1mL 1157-84-2 [sigmaaldrich.com]

- 9. [PDF] Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Reaction of 4-(2-Chloroethoxy)benzaldehyde with Primary Amines for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Chloroethoxy)benzaldehyde is a versatile bifunctional reagent that plays a significant role in modern organic synthesis and drug discovery. Its aldehyde group readily participates in reactions with primary amines to form Schiff bases or, under reductive conditions, secondary amines. The presence of the chloroethoxy moiety provides a reactive handle for subsequent nucleophilic substitution, making it a valuable building block for the construction of more complex molecules, including bivalent ligands and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the core reactions of this compound with primary amines, detailing reaction mechanisms, experimental protocols, and applications in drug development, with a particular focus on its role in targeted protein degradation.

Core Reactions and Mechanisms

The primary reactions of this compound with primary amines are Schiff base formation and reductive amination.

1. Schiff Base Formation

The reaction between an aldehyde and a primary amine to form an imine, or Schiff base, is a reversible condensation reaction. The reaction is typically catalyzed by a small amount of acid. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

The general reaction is as follows:

R-NH₂ + OHC-Ar-O(CH₂)₂Cl ⇌ R-N=CH-Ar-O(CH₂)₂Cl + H₂O

where Ar is a 1,4-phenylene group.

2. Reductive Amination

Reductive amination is a two-step process that converts an aldehyde and a primary amine into a secondary amine. The first step is the formation of a Schiff base (imine) intermediate, which is then reduced in situ to the corresponding amine. This method is widely used in medicinal chemistry to introduce secondary amine functionalities. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).

The overall reaction is:

R-NH₂ + OHC-Ar-O(CH₂)₂Cl + [Reducing Agent] → R-NH-CH₂-Ar-O(CH₂)₂Cl

Applications in Drug Development

The dual reactivity of this compound makes it a valuable tool in the synthesis of biologically active molecules. The imine or secondary amine linkage can be a key pharmacophoric element, while the chloroethoxy group allows for the attachment of other molecular fragments.

Proteolysis-Targeting Chimeras (PROTACs)

A significant application of this compound is in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] this compound can serve as a precursor to the linker component of a PROTAC, connecting the target protein-binding ligand to the E3 ligase-binding ligand.

For instance, derivatives of this compound have been used to create PROTACs that target proteins implicated in cancer, such as Insulin-like Growth Factor 1 Receptor (IGF-1R) and Src kinase.[4]

Quantitative Data Presentation

While specific quantitative data for a wide range of primary amine reactions with this compound is not extensively documented in a single source, the following tables summarize typical reaction conditions and yields for analogous reactions with substituted benzaldehydes. This data provides a valuable reference for reaction optimization.

Table 1: Schiff Base Formation with Substituted Benzaldehydes

| Amine | Aldehyde | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) | Reference |

| p-Chloroaniline | m-Nitrobenzaldehyde | Ethanol | Glacial Acetic Acid | Reflux | - | ~60 | [5] |

| Aniline | Benzaldehyde | Ethanol | Glacial Acetic Acid | 4 | Reflux | - | [6] |

| 4,4'-methylenedianiline | p-Chlorobenzaldehyde | Ethanol | - | - | - | - | [7] |

Table 2: Reductive Amination of Aldehydes with Primary Amines

| Amine | Aldehyde | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| L-Alaninamide | 4-(3-Fluorobenzyloxy)benzaldehyde | H₂/Pd-C | Protic Organic Solvent | - | - | High | [8] |

| Aniline | Benzaldehyde | NaBH₄ | Methanol | - | - | - | [9] |

| Benzylamine | Benzaldehyde | NaBH₄/p-TsOH | Solvent-free | - | - | Good | [7] |

Experimental Protocols

The following are detailed, generalized methodologies for the key reactions of this compound with primary amines, based on established procedures for similar substrates.

Protocol 1: Synthesis of a Schiff Base

This protocol describes the synthesis of an imine from this compound and a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve this compound (1 equivalent) in a minimal amount of ethanol in a round-bottom flask.

-

In a separate flask, dissolve the primary amine (1 equivalent) in ethanol.

-

Add the amine solution to the aldehyde solution with stirring.

-

Add a few drops of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The Schiff base product may precipitate upon cooling. If so, collect the solid by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Reductive Amination

This protocol details the synthesis of a secondary amine via reductive amination.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Acetic acid (optional, for imine formation)

Procedure:

-

Dissolve this compound (1 equivalent) and the primary amine (1 equivalent) in methanol in a round-bottom flask.

-

If the imine formation is slow, a catalytic amount of acetic acid can be added.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) in small portions to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until the reaction is complete as indicated by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude secondary amine.

-

The product can be purified by column chromatography on silica gel.

Mandatory Visualizations

Caption: General reaction pathways for Schiff base formation and reductive amination.

Caption: A typical experimental workflow for the synthesis of amine derivatives.

Caption: The mechanism of action of PROTACs in targeted protein degradation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a variety of nitrogen-containing compounds. Its reactions with primary amines, leading to Schiff bases and secondary amines, are fundamental transformations in organic and medicinal chemistry. The ability to incorporate this moiety into complex molecular architectures, such as PROTACs, highlights its importance in the development of novel therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Further exploration of its reactivity with a broader range of primary amines will undoubtedly lead to the discovery of new and potent biologically active molecules.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

An In-depth Technical Guide to the Mechanism of Nucleophilic Substitution on 4-(2-Chloroethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the nucleophilic substitution mechanism on 4-(2-Chloroethoxy)benzaldehyde. The presence of the ether oxygen atom beta to the leaving group introduces a significant mechanistic feature: neighboring group participation (NGP), which profoundly influences the reaction rate and stereochemistry. This document outlines the core mechanistic principles, presents illustrative kinetic data from analogous systems, details experimental protocols for studying these reactions, and provides visual representations of the key pathways and workflows.

Core Mechanism: Neighboring Group Participation

The nucleophilic substitution on this compound does not proceed through a simple SN1 or SN2 pathway. Instead, it is dominated by anchimeric assistance from the lone pair of electrons on the ether oxygen atom.[1][2] This intramolecular participation leads to a significant rate enhancement compared to analogous substrates lacking the ether oxygen.[1]

The reaction proceeds in two main steps:

-

Intramolecular Cyclization: The ether oxygen acts as an internal nucleophile, attacking the carbon atom bearing the chlorine leaving group. This results in the formation of a cyclic oxonium ion intermediate, a five-membered ring, with the concomitant expulsion of the chloride ion. This initial step is typically the rate-determining step of the overall reaction.[3][4]

-

Nucleophilic Attack: The external nucleophile then attacks one of the carbon atoms of the cyclic oxonium ion intermediate. This attack occurs via an S_N2 mechanism, leading to the opening of the ring and the formation of the final substitution product.

This two-step process, involving two consecutive S_N2-like inversions, results in an overall retention of configuration at the carbon atom that was initially attacked by the nucleophile.

Below is a DOT script representation of the neighboring group participation mechanism.

(Note: Image placeholders would be replaced with actual chemical structure images in a final document.)

Caption: General mechanism of nucleophilic substitution on this compound via neighboring group participation.

Data Presentation: Illustrative Kinetic Data

Table 1: Relative Rates of Solvolysis Illustrating Anchimeric Assistance

| Substrate | Solvent | Relative Rate | Reference |

| 2-Chloroethyl phenyl ether | Ethanol | 1 | [1] |

| Ethyl chloride | Ethanol | ~10-4 | [1] |

This table illustrates the significant rate enhancement due to the participation of the ether oxygen.

Table 2: Representative Second-Order Rate Constants for the Reaction of a 2-Chloroethyl Ether with Various Nucleophiles in Methanol at 25°C

| Nucleophile | k2 (M-1s-1) |

| Azide (N3-) | 1.5 x 10-3 |

| Piperidine | 8.0 x 10-4 |

| Hydroxide (OH-) | 2.0 x 10-4 |

This table provides an example of how the rate of the NGP-assisted substitution varies with the nucleophilicity of the attacking species. Stronger nucleophiles, like the azide ion, are expected to react faster with the cyclic oxonium ion intermediate.

Experimental Protocols

A detailed experimental protocol is crucial for accurately studying the kinetics of nucleophilic substitution on this compound. The following is a generalized procedure that can be adapted for various nucleophiles and reaction conditions.

Objective: To determine the rate constant for the reaction of this compound with a given nucleophile.

Methods: The reaction progress can be monitored using techniques such as UV-Vis spectroscopy, by observing the change in absorbance of the benzaldehyde chromophore, or by gas chromatography (GC), by monitoring the disappearance of the starting material and the appearance of the product.[5][6]

Materials:

-

This compound

-

Nucleophile (e.g., sodium azide, piperidine, sodium hydroxide)

-

Solvent (e.g., methanol, ethanol, acetonitrile)

-

Thermostated reaction vessel

-

UV-Vis spectrophotometer or Gas Chromatograph

-

Standard laboratory glassware and equipment

Procedure (UV-Vis Spectroscopy):

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Prepare a stock solution of the nucleophile of known concentration in the same solvent.

-

-

Kinetic Run:

-

Equilibrate both stock solutions and the solvent to the desired reaction temperature in a thermostated water bath.

-

In a cuvette, mix appropriate volumes of the solvent and the this compound stock solution.

-

Initiate the reaction by adding a known volume of the nucleophile stock solution to the cuvette.

-

Immediately place the cuvette in the UV-Vis spectrophotometer and begin recording the absorbance at the λmax of the benzaldehyde derivative over time.

-

-

Data Analysis:

-

Plot absorbance versus time.

-

Assuming pseudo-first-order conditions (with the nucleophile in large excess), the natural logarithm of the absorbance should be linear with time.

-

The pseudo-first-order rate constant (kobs) can be determined from the slope of this line.

-

The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of the nucleophile.

-

Procedure (Gas Chromatography):

-

Reaction Setup:

-

In a thermostated reaction vessel, combine known amounts of this compound, the nucleophile, and the solvent.

-

-

Sampling:

-

At regular time intervals, withdraw a small aliquot of the reaction mixture.

-

Quench the reaction in the aliquot (e.g., by rapid cooling or addition of a quenching agent).

-

-

GC Analysis:

-

Inject the quenched aliquot into the gas chromatograph.

-

Use an appropriate temperature program and column to separate the reactant and product.

-

Determine the relative concentrations of the reactant and product from the peak areas.

-

-

Data Analysis:

-

Plot the concentration of the reactant versus time.

-

Use the appropriate integrated rate law to determine the rate constant.

-

The following DOT script illustrates a general workflow for a kinetic experiment.

Caption: A generalized workflow for a kinetic study of the nucleophilic substitution on this compound.

Conclusion

The mechanism of nucleophilic substitution on this compound is a prime example of neighboring group participation, where the ether oxygen plays a crucial role in accelerating the reaction through the formation of a cyclic oxonium ion intermediate. This guide has provided a detailed overview of this mechanism, supported by illustrative data and comprehensive experimental protocols. A thorough understanding of this NGP-assisted pathway is essential for researchers and professionals in drug development and organic synthesis for the rational design of reaction conditions and the prediction of product outcomes.

References

- 1. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

The Versatile Role of 4-(2-Chloroethoxy)benzaldehyde in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Chloroethoxy)benzaldehyde, a substituted benzaldehyde derivative, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, comprising a reactive aldehyde group and a chloroethoxy moiety, render it a key intermediate in the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the potential applications of this compound, with a focus on its role in the development of novel therapeutics. The guide will delve into its primary application as a linker in Proteolysis Targeting Chimeras (PROTACs) and explore its utility in the synthesis of other medicinal compounds, supported by experimental protocols and signaling pathway diagrams.

Core Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| CAS Number | 54373-15-8 | [2] |

| Appearance | Solid | [3] |

| Key Functional Groups | Aldehyde, Chloroethoxy | [3] |

Application in Proteolysis Targeting Chimeras (PROTACs)

The most prominent application of this compound in medicinal chemistry is as a linker component in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase.

The this compound moiety can be readily incorporated into PROTAC linkers through various chemical transformations. The aldehyde group provides a handle for reactions such as reductive amination to connect to a ligand for the target protein or the E3 ligase. The chloroethoxy group can be used for nucleophilic substitution reactions to extend the linker chain or attach other functional groups.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC typically involves a multi-step process where the target protein ligand and the E3 ligase ligand are connected via a linker. The following diagram illustrates a general workflow for PROTAC synthesis where a linker derived from this compound could be utilized.

References

In-Depth Technical Guide: Safety and Handling of 4-(2-Chloroethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4-(2-Chloroethoxy)benzaldehyde (CAS No. 54373-15-8). The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory setting. All data is compiled from publicly available safety data sheets and chemical databases.

Chemical Identification and Physical Properties

This compound is an aromatic aldehyde that is useful in organic synthesis and proteomics research.[1] A summary of its key chemical and physical properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₂ | PubChem[2] |

| Molecular Weight | 184.62 g/mol | PubChem[2] |

| CAS Number | 54373-15-8 | PubChem[2] |

| Appearance | Off-white to light yellow solid | ChemicalBook |

| Melting Point | 25-30°C | ChemicalBook |

| Boiling Point | 138-142°C at 2 Torr | ChemicalBook |

| Density | 1.2246 g/cm³ at 25°C | ChemicalBook |

| Solubility | No data available | |

| Vapor Pressure | No data available |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: European Chemicals Agency (ECHA) via PubChem[2]

Signal Word: Warning

Hazard Pictogram:

Toxicological Information

There is a lack of specific quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values, for this compound in publicly available literature. However, data for the parent compound, benzaldehyde, is available and can serve as a reference point for assessing potential toxicity, though it should be interpreted with caution due to structural differences.

| Route of Exposure | Species | Value | Compound | Source |

| Oral LD50 | Rat | 1300 mg/kg | Benzaldehyde | NICNAS |

| Dermal LD50 | Rabbit | >1250 mg/kg | Benzaldehyde | NICNAS |

| Inhalation LC50 | Rat | <5 mg/L (4 hours) | Benzaldehyde | NICNAS |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure to this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are general recommendations:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

-

-

Respiratory Protection: If working in a poorly ventilated area or if dusts/vapors are likely to be generated, use a NIOSH-approved respirator with an appropriate cartridge.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an emergency, follow these first aid and spill response measures.

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific hazards arising from the chemical: Hazardous combustion products may include carbon monoxide, carbon dioxide, and hydrogen chloride gas.

-

Protective equipment for firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal precautions: Wear appropriate personal protective equipment. Evacuate personnel to a safe area.

-

Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for cleaning up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Experimental Protocols for Safety Assessment

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To determine the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are typically used.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: A 0.5 g dose of the solid test substance is applied to a small area (approximately 6 cm²) of intact skin. The substance is typically moistened with a small amount of a suitable vehicle (e.g., water) to ensure good contact with the skin. The application site is covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After the exposure period, the dressing is removed, and the skin is gently cleaned. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored using a standardized system (e.g., Draize scale).

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are used.

-

Application: A single dose of the test substance (0.1 g for solids) is placed into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The examination includes scoring of the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge).

-

Reversibility: The observation period may be extended up to 21 days to assess the reversibility of any observed effects.

-

Scoring: The severity of the eye reactions is scored using a standardized system.

Stability and Reactivity

-

Reactivity: No specific data available, but it is expected to be stable under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: Heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.

Disposal Considerations

-

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.

-

Contaminated packaging should be treated as the chemical itself.

Conclusion

This compound is a hazardous chemical that requires careful handling to avoid skin, eye, and respiratory irritation. While specific toxicological data is limited, the available information indicates that appropriate personal protective equipment and engineering controls should be used to minimize exposure. In the event of an emergency, the first aid and spill response procedures outlined in this guide should be followed. Researchers and laboratory personnel should be thoroughly familiar with the information in this guide before working with this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety analysis. Users should consult the most up-to-date Safety Data Sheet (SDS) from their supplier and conduct their own risk assessments before handling this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases using 4-(2-Chloroethoxy)benzaldehyde and Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are a versatile class of organic compounds synthesized from the condensation of primary amines with carbonyl compounds.[1] These compounds are of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][3] The structural flexibility of Schiff bases allows for the fine-tuning of their steric and electronic properties through the appropriate selection of aldehyde and amine precursors, making them attractive candidates for the design of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis of a series of Schiff bases derived from 4-(2-chloroethoxy)benzaldehyde and various substituted anilines. The 4-(2-chloroethoxy) moiety is introduced as a potentially reactive handle for further molecular elaboration or as a pharmacophoric element contributing to the biological activity of the resulting compounds.

Applications in Drug Development

Schiff bases derived from substituted benzaldehydes have demonstrated significant potential in various therapeutic areas. The incorporation of the azomethine linkage is crucial for their biological activity.

Antimicrobial Activity: Schiff bases are known to exhibit broad-spectrum antibacterial and antifungal activities.[3][4] The imine group can interact with various cellular components, leading to the disruption of normal physiological processes in microorganisms. The lipophilicity of the Schiff bases, often enhanced by the aromatic rings, facilitates their transport across microbial cell membranes.

Anticancer Activity: A growing body of evidence suggests that Schiff bases possess potent anticancer properties.[2][5][6] Their mechanisms of action are multifaceted and can include the induction of apoptosis, inhibition of cell proliferation, and the generation of reactive oxygen species (ROS) within cancer cells.[7] Some Schiff base metal complexes have also been shown to interact with DNA, further contributing to their cytotoxic effects.[5] The chloroethoxy substituent on the benzaldehyde ring may enhance the anticancer activity through various mechanisms, including increased bioavailability or by acting as an alkylating agent under certain physiological conditions.

Experimental Protocols

General Synthesis of Schiff Bases (SB-1 to SB-4)

This protocol describes a general and efficient method for the synthesis of Schiff bases from this compound and various aniline derivatives via a condensation reaction.

Materials:

-

This compound

-

Aniline

-

4-Chloroaniline

-

4-Methoxyaniline

-

4-Nitroaniline

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers

-

Büchner funnel and filter paper

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Melting point apparatus

Procedure:

-

Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol (approximately 15-20 mL) with stirring.

-

Amine Addition: To the stirring solution, add 1.0 equivalent of the respective aniline derivative (aniline, 4-chloroaniline, 4-methoxyaniline, or 4-nitroaniline).

-

Catalyst Addition: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.[8]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for a period of 2-4 hours.[9]

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC. A common mobile phase for this purpose is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The formation of the Schiff base will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.

-

Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product is expected to precipitate out of the solution. If no precipitate forms, the solution can be placed in an ice bath to induce crystallization.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

-

Drying: Dry the purified product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature.

-

Characterization: Characterize the synthesized Schiff bases by determining their melting point and using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy.

Characterization Data

The successful synthesis of the Schiff bases can be confirmed by the following characteristic spectral data.

FTIR Spectroscopy: The formation of the Schiff base is primarily confirmed by the appearance of a strong absorption band in the region of 1604-1626 cm⁻¹, which is characteristic of the C=N (azomethine) stretching vibration. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) also indicates the completion of the reaction.

¹H NMR Spectroscopy: The most characteristic signal in the ¹H NMR spectrum of a Schiff base is a singlet in the downfield region, typically between δ 8.3 and 9.0 ppm, corresponding to the proton of the azomethine group (-CH=N-).[8] The signals for the aromatic protons will appear in the range of δ 6.5-8.5 ppm. The protons of the chloroethoxy group are expected to show characteristic triplets.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the formation of the Schiff base is confirmed by the appearance of a signal for the azomethine carbon (-C=N-) in the range of δ 158-162 ppm.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of Schiff bases derived from this compound and various aniline derivatives. The data is illustrative and based on typical yields and spectral data reported for analogous Schiff base syntheses.

Table 1: Synthesis and Physicochemical Data of Schiff Bases